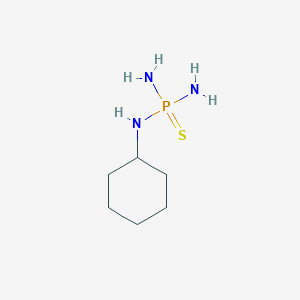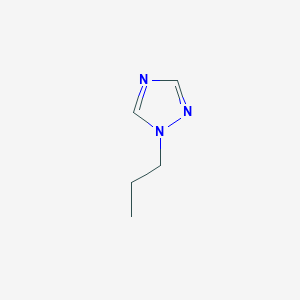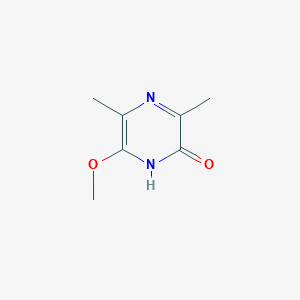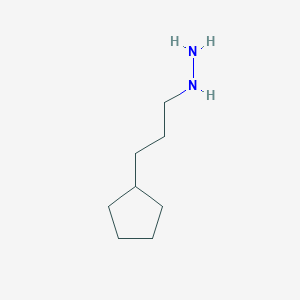![molecular formula C8H8N4 B15244842 2-Hydrazono-2H-pyrido[1,2-a]pyrimidine](/img/structure/B15244842.png)
2-Hydrazono-2H-pyrido[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazono-2H-pyrido[1,2-a]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring with a hydrazono group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazono-2H-pyrido[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with formamide to form the pyrido[1,2-a]pyrimidine core. This intermediate is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazono group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazono-2H-pyrido[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazono group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various electrophiles can be used to introduce different substituents at the hydrazono group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[1,2-a]pyrimidine-2-one derivatives, while reduction may produce 2-amino-pyrido[1,2-a]pyrimidine derivatives .
Scientific Research Applications
2-Hydrazono-2H-pyrido[1,2-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antitumor, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Hydrazono-2H-pyrido[1,2-a]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydrazono group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition .
Comparison with Similar Compounds
2-Hydrazono-2H-pyrido[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also have a fused pyridine-pyrimidine structure but differ in the position and nature of substituents.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar fused ring system but include a benzimidazole moiety.
Pyrido[2,3-d]pyrimidines: These compounds have a different fusion pattern of the pyridine and pyrimidine rings.
The uniqueness of this compound lies in its specific hydrazono substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
(E)-pyrido[1,2-a]pyrimidin-2-ylidenehydrazine |
InChI |
InChI=1S/C8H8N4/c9-11-7-4-6-12-5-2-1-3-8(12)10-7/h1-6H,9H2/b11-7+ |
InChI Key |
KIZDWZGDBBWBLI-YRNVUSSQSA-N |
Isomeric SMILES |
C1=CC2=N/C(=N/N)/C=CN2C=C1 |
Canonical SMILES |
C1=CC2=NC(=NN)C=CN2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


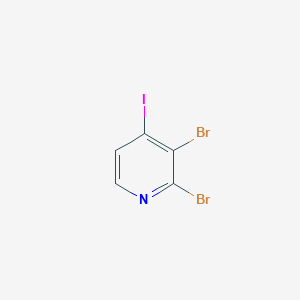
![3-Allyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B15244775.png)
![2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B15244783.png)
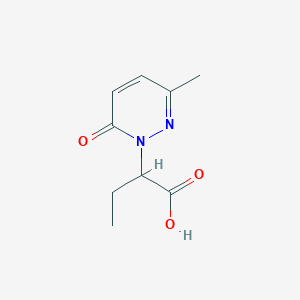
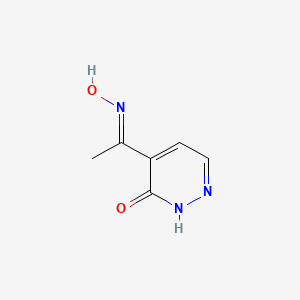
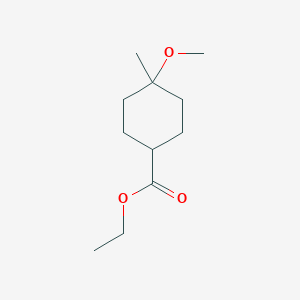
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B15244804.png)
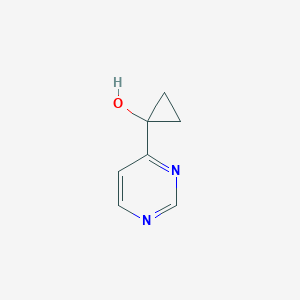
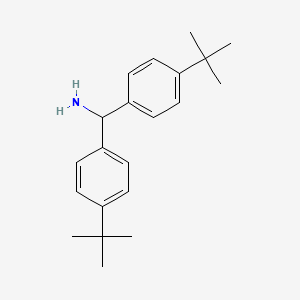
![5-[(2R,3R)-3-[[2-(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B15244812.png)
